molecular formula C8H15NO B8610412 N-(6-Methylhept-5-en-3-ylidene)hydroxylamine CAS No. 106023-72-7

N-(6-Methylhept-5-en-3-ylidene)hydroxylamine

Cat. No. B8610412
Key on ui cas rn: 106023-72-7
M. Wt: 141.21 g/mol
InChI Key: KVNJKABFRHDXHH-UHFFFAOYSA-N
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Patent
US04906768

Procedure details

An aliquot (0.5 mole) of the resultinge compound was reacted under stirring for 1 hour together with 0.005 mole of palladium acetate, 0.02 mole of tripenylphosphine, 1.5 moles of triethylamine formate, 20 moles of ethanol and 12 moles of water. After the reaction, ethanol was evaporated from the reaction mixture under reduced pressure. Ten moles of methylene chloride was added to the residue, and the mixture was washed with water. The solvent was evaporated, and the residue was purified by silica gel column chromatography to give 2-methyl-5-hydroxyimino-2-heptene in a yield of 96 mole %. A quantitative analysis of the reaction mixture by gas chromatography showed that the reaction proceeded quantitatively.
[Compound]
Name
resultinge compound
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.02 mol
Type
reactant
Reaction Step Four
Quantity
1.5 mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mol
Type
reactant
Reaction Step Four
Quantity
20 mol
Type
reactant
Reaction Step Four
Quantity
0.005 mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.C(O)=O.C([N:25]([CH2:28][CH3:29])CC)C.[OH2:30].[CH2:31](Cl)Cl.[CH2:34](O)[CH3:35]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:2][C:1](=[CH:34][CH2:35][C:28](=[N:25][OH:30])[CH2:29][CH3:31])[CH3:6] |f:1.2,6.7.8|

Inputs

Step One
Name
resultinge compound
Quantity
0.5 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0.02 mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.5 mol
Type
reactant
Smiles
C(=O)O.C(C)N(CC)CC
Name
Quantity
12 mol
Type
reactant
Smiles
O
Name
Quantity
20 mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0.005 mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated from the reaction mixture under reduced pressure
WASH
Type
WASH
Details
the mixture was washed with water
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CCC(CC)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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